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molecular formula C14H15NO B8436371 4-(3-Methoxybenzyl)aniline

4-(3-Methoxybenzyl)aniline

Cat. No. B8436371
M. Wt: 213.27 g/mol
InChI Key: DLNDKIFENMRQCV-UHFFFAOYSA-N
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Patent
US06090854

Procedure details

4-(3-Methoxybenzyl)nitrobenzene (0.50 g, 2.10 mmol) was dissolved in ETOH (25 mL) and 10% palladium on carbon (0.50 g) was added under a nitrogen stream. The reaction mixture was hydrogenated on a Parr shaker at 50 psi for 16 h. The reaction mixture was filtered and the filtrate was concentrated to give 0.34 g (77%) of 4-(3-methoxybenzyl)aniline as an oil. 1H NMR (CDCl3) δ7.15 (t, J=8.1 Hz, 1H), 6.95 (d, J=8.1 Hz, 2H), 6.70 (m, 3H), 6.60 (d, J=8.1 Hz, 2H), 3.85 (s, 2H), 3.75 (s, 3H), 3.45 (bs, 2H).
Name
4-(3-Methoxybenzyl)nitrobenzene
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:16]=[CH:17][CH:18]=1)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1>[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:16]=[CH:17][CH:18]=1)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1

Inputs

Step One
Name
4-(3-Methoxybenzyl)nitrobenzene
Quantity
0.5 g
Type
reactant
Smiles
COC=1C=C(CC2=CC=C(C=C2)[N+](=O)[O-])C=CC1
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under a nitrogen stream
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C(CC2=CC=C(N)C=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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